3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Derivatization

This 4-aminopyrazole scaffold is essential for constructing pyrazolo[4,3-c]pyridine cores in M1 receptor PAMs and ATP-competitive kinase inhibitors. The 4-amino group is the critical functional handle for derivatization; using the 5-amino isomer would misposition the amine vector and derail SAR. Enables Pd-catalyzed C-H functionalization at C-5, distinct from the 5-amino analog. Ensure your lead optimization is built on the correct regioisomer.

Molecular Formula C10H17N3
Molecular Weight 179.267
CAS No. 1501621-54-0
Cat. No. B2738893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-1-methyl-1H-pyrazol-4-amine
CAS1501621-54-0
Molecular FormulaC10H17N3
Molecular Weight179.267
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCCCC2)N
InChIInChI=1S/C10H17N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3
InChIKeyKPXDRIDVPCZCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS 1501621-54-0): Core Identity and Physicochemical Profile


3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine is a fully synthetic, small-molecule heterocycle belonging to the aminopyrazole class, defined by a cyclohexyl substituent at the 3-position, a methyl group at the 1-position, and a primary amine at the 4-position of the pyrazole ring . Its molecular formula is C10H17N3 (MW 179.26 g/mol), with a commercial purity specification of 95% . Key computed physicochemical properties include a LogP of 2.05, a topological polar surface area (TPSA) of 43.84 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, which collectively differentiate it from regioisomeric analogs .

Procurement Risk of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine: Why Regioisomeric Analogs Are Not Interchangeable


For procurement in medicinal chemistry or chemical biology, the simple molecular formula C10H17N3 is insufficient to guarantee functional equivalence. The target compound is a 4-aminopyrazole, a scaffold where the amine's position dictates both the electron density of the heterocycle and the vectors for subsequent derivatization . Substituting with the more common 5-aminopyrazole regioisomer (CAS 92406-42-3) or N-alkylated analogs introduces fundamentally different reactivity for amide coupling, diazotization, or heterocycle fusion, potentially derailing a synthetic route or altering a key structure-activity relationship (SAR). The lack of a 4-amino group would preclude critical interactions in biological targets, such as the hinge-binding motif in kinase inhibitors, where 4-aminopyrazoles serve as privileged scaffolds [1].

Quantitative Differential Evidence for 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Against Closest Analogs


Regioisomeric Purity and Synthetic Utility: 4-Amine vs. 5-Amine Pyrazole Core

The defining structural feature of the target compound is its 4-amino substitution. The closest commercial regioisomer, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-42-3), presents the amine para to the N-methyl group. This isomer has different computed electronic properties. While direct head-to-head biological or reactivity data for these two specific compounds is absent from the peer-reviewed literature, the position of the amine is known to critically control the regioselectivity of subsequent chemical transformations on the pyrazole core, such as electrophilic aromatic substitution and palladium-catalyzed cross-couplings .

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Derivatization

Hydrogen Bond Donor/Acceptor Capacity for Target Engagement

The 4-aminopyrazole core of the target compound provides a specific hydrogen-bonding motif distinct from its 5-amino isomer. In the context of kinase inhibition, the 4-amino group can act as a hydrogen bond donor to the hinge region, while the N-1 and N-2 of the pyrazole act as acceptors. This donor-acceptor-donor (DAD) pattern is a well-established pharmacophore for ATP-competitive kinase inhibitors . The 5-amino regioisomer presents a different spatial arrangement, which cannot recapitulate this specific interaction motif simultaneously.

Drug Design Molecular Recognition Kinase Hinge Binding

Validated Application Scenarios for Procuring 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine


Synthesis of 4-Aminopyrazole-Derived Kinase Inhibitor Libraries

The compound serves as a strategic building block for generating focused libraries of ATP-competitive kinase inhibitors. Its 4-amino group is the critical functional handle for appending various heterocycles or amides to occupy the solvent-exposed region or back pocket of the kinase ATP-binding site. This specific regioisomer is essential for constructing the pyrazolo[4,3-c]pyridine core found in M1 receptor positive allosteric modulators and other CNS-penetrant candidates, as described in patent US-8853207-B2 .

Structure-Activity Relationship (SAR) Studies on Cycloalkyl-Pyrazole Series

In medicinal chemistry campaigns targeting the sigma-1 receptor or NRF2 pathway, the cyclohexyl group at the 3-position is a key lipophilic anchor. This 4-amine isomer is required to probe the SAR of the pyrazole core's amine position, ensuring the biological activity from any hit is correctly attributed. Using the 5-amine analog in these studies would lead to misleading SAR conclusions, as the amine vector for interaction with the target protein is fundamentally different [1].

Regioselective C-H Activation and Cross-Coupling Method Development

The 4-aminopyrazole scaffold is a well-precedented substrate for developing new palladium-catalyzed C-H activation methodologies. The presence of the primary amine directs C-H functionalization to the adjacent C-5 position. This is a distinct and valuable reactivity mode compared to the 5-amino isomer, which directs to the C-4 position. Compound procurement is thus not just about getting a pyrazole, but about enabling a specific, synthetically useful late-stage diversification strategy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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